Exo Stereochemical Configuration at Position 3: Patent-Defined Preference Versus Unspecified or Endo Isomers
The foundational patent WO2005123728 explicitly states that for 9-azabicyclo[3.3.1]nonane derivatives acting as monoamine neurotransmitter re-uptake inhibitors, the substituent at position 3 'may in particular be in the exo or endo configuration' and separately designates embodiments wherein 'the substituent at position 3 is in the exo configuration' as distinct from those in the endo configuration [1]. The target compound (CAS 1958100-34-9) is unequivocally designated as the exo isomer, confirmed by IUPAC name benzyl (1R,3s,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate . In contrast, CAS 1949836-78-5 is listed as 'Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate' without stereochemical specification and carries a distinct MDL number (N/A vs. MFCD29924893) and separate CAS registry . The exo configuration positions the 3-substituent on the opposite face of the bicyclic ring relative to the nitrogen bridge, a spatial arrangement that patent data indicate is consequential for biological target engagement [1].
| Evidence Dimension | Stereochemical identity and patent enablement |
|---|---|
| Target Compound Data | exo configuration confirmed; IUPAC: benzyl (1R,3s,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate; MDL MFCD29924893; 3 asymmetric atoms |
| Comparator Or Baseline | CAS 1949836-78-5: stereochemistry unspecified; MDL N/A; no explicit exo/endo designation |
| Quantified Difference | Defined exo stereochemistry vs. unspecified; distinct CAS registry; separate MDL identifier status |
| Conditions | Structural identity comparison based on IUPAC nomenclature, CAS registry, and MDL number assignments |
Why This Matters
For research programs operating under the WO2005123728 patent family, procurement of the exo-defined isomer ensures alignment with the stereochemical preference disclosed in the patent, whereas an unspecified isomer introduces ambiguity in SAR campaigns.
- [1] WO2005123728A1. Lines 278–283. 'The substituent -X-Rb on position 3 of the 9-aza-bicyclo[3.3.1]nonane skeleton of formula I may in particular be in the exo or endo configuration.' View Source
